3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is unique, allowing for diverse experimentation. It’s valuable in drug discovery, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been involved in reactions such as catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Synthesis and Chemical Properties
A study by Song et al. (2010) demonstrates the utility of Rh-catalyzed oxidative coupling between benzamides and alkynes, which could be relevant for synthesizing compounds similar to the query compound. This method allows for the facile synthesis of polycyclic amides through oxidative ortho C-H activation, potentially applicable to the synthesis of complex structures like 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Song et al., 2010).
Potential Biological Applications
The development of compounds with isoquinoline moieties, such as the query compound, has implications in medicinal chemistry, particularly as ligands for biological receptors or enzymes. Graulich et al. (2006) synthesized methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives to evaluate their affinity for apamin-sensitive Ca2+-activated K+ channels, indicating potential applications in neuroscience research (Graulich et al., 2006).
Advanced Organic Synthesis
The exploration of new synthetic methods can also be seen in the work by Abate et al. (2011), where arylamides hybrids of high-affinity σ2 receptor ligands were developed. Such studies underline the importance of novel synthetic routes for the creation of complex molecules, potentially offering insights into the synthesis of 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Abate et al., 2011).
properties
IUPAC Name |
3,4-diethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-5-30-22-11-7-19(16-23(22)31-6-2)25(29)26-20-9-10-21-18(15-20)8-12-24(28)27(21)14-13-17(3)4/h7,9-11,15-17H,5-6,8,12-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZRYBBYPSRFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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